2-chloro-N-[4-(ethylsulfamoyl)phenyl]benzamide

Structural isomerism Target pathway divergence Rho/MRTF/SRF inhibition

2-Chloro-N-[4-(ethylsulfamoyl)phenyl]benzamide (molecular formula C₁₅H₁₅ClN₂O₃S, molecular weight 338.81 g·mol⁻¹) is a synthetic benzamide-sulfonamide hybrid featuring an ortho-chloro substituent on the N-phenyl ring and an N-ethylsulfamoyl group at the para position of the aniline-derived ring. This compound belongs to the pharmacologically significant sulfamoylbenzamide class, which has demonstrated inhibitory activity across diverse targets including h-NTPDases (sub-micromolar IC₅₀ range), the HBV capsid assembly pathway, Cathepsin D (IC₅₀ 1.25–2.0 μM), and bradykinin B₁ receptors.

Molecular Formula C15H15ClN2O3S
Molecular Weight 338.8 g/mol
Cat. No. B4239882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[4-(ethylsulfamoyl)phenyl]benzamide
Molecular FormulaC15H15ClN2O3S
Molecular Weight338.8 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C15H15ClN2O3S/c1-2-17-22(20,21)12-9-7-11(8-10-12)18-15(19)13-5-3-4-6-14(13)16/h3-10,17H,2H2,1H3,(H,18,19)
InChIKeyVWGMYBHXLOROND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[4-(ethylsulfamoyl)phenyl]benzamide: Structural Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


2-Chloro-N-[4-(ethylsulfamoyl)phenyl]benzamide (molecular formula C₁₅H₁₅ClN₂O₃S, molecular weight 338.81 g·mol⁻¹) is a synthetic benzamide-sulfonamide hybrid featuring an ortho-chloro substituent on the N-phenyl ring and an N-ethylsulfamoyl group at the para position of the aniline-derived ring . This compound belongs to the pharmacologically significant sulfamoylbenzamide class, which has demonstrated inhibitory activity across diverse targets including h-NTPDases (sub-micromolar IC₅₀ range), the HBV capsid assembly pathway, Cathepsin D (IC₅₀ 1.25–2.0 μM), and bradykinin B₁ receptors [1]. Critically, multiple structural isomers share the identical molecular formula (C₁₅H₁₅ClN₂O₃S, 338.81 g·mol⁻¹), including the orally active Rho/MRTF/SRF inhibitor CCG-232964 and the positional isomer 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, making unambiguous structural verification essential for procurement and experimental reproducibility [2][3].

Why 2-Chloro-N-[4-(ethylsulfamoyl)phenyl]benzamide Cannot Be Interchanged with Generic Sulfamoylbenzamide Analogs


Sulfamoylbenzamide derivatives exhibit extreme sensitivity to the position and nature of substituents; even isomeric compounds sharing the identical molecular formula (C₁₅H₁₅ClN₂O₃S, 338.81 g·mol⁻¹) diverge into entirely different target pathways . For example, CCG-232964—a structural isomer with an oxadiazole-thioether scaffold instead of the benzamide-sulfonamide architecture—acts as a picomolar Rho/MRTF/SRF transcription inhibitor (SRE.L IC₅₀ = 1.2 pM) , while the positional isomer 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 25206-95-5) differs in chloro position and linker length and has no overlapping reported activity [1]. Within the class, the ortho-chloro substituent on the benzamide ring is a critical determinant of target engagement: the class benchmark N-(3-chlorophenyl)-2-sulfamoylbenzamide achieves a Cathepsin D IC₅₀ of 1.25 μM, and shifting the chlorine from the meta to the ortho position could materially alter potency and selectivity [2]. Substitution on the sulfamoyl nitrogen further modulates pharmacokinetic behavior—the ethyl group confers distinct lipophilicity and metabolic stability compared to methyl, cyclopropyl, or phenyl variants evaluated in the h-NTPDase inhibitor series [3]. Substituting any analog without confirmatory analytical characterization risks confounding biological results due to isomer misidentification or unanticipated potency shifts.

Quantitative Comparative Evidence for 2-Chloro-N-[4-(ethylsulfamoyl)phenyl]benzamide: Isomer Identity, Scaffold Divergence, and Class-Level Potency Benchmarks


Structural Isomer Discrimination: Identical Molecular Formula, Divergent Biological Pathways vs. CCG-232964

2-Chloro-N-[4-(ethylsulfamoyl)phenyl]benzamide and CCG-232964 share the identical molecular formula (C₁₅H₁₅ClN₂O₃S) and molecular weight (338.81 g·mol⁻¹), yet are scaffold-divergent isomers. The target compound features a benzamide core linking a 2-chlorophenyl group to a 4-(ethylsulfamoyl)phenyl moiety via an amide bond (SMILES: CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl) . In contrast, CCG-232964 contains a 1,3,4-oxadiazole-thioether scaffold with a butanoic acid chain and cyclopropyl substituent (SMILES: O=C(O)CCCSC1=NN=C(O1)C=2C=CC(=CC2Cl)C3CC3) and functions as a Rho/MRTF/SRF-mediated gene transcription inhibitor with SRE.L IC₅₀ = 1.2 pM [1]. These two isomers have no overlapping biological targets or pathways. For procurement, verification by ¹H-NMR, ¹³C-NMR, or HPLC-MS is mandatory to exclude isomeric contamination, as routine gravimetric or elemental analysis cannot distinguish them [2]. This represents a direct head-to-head structural differentiation with profound consequences for experimental outcome.

Structural isomerism Target pathway divergence Rho/MRTF/SRF inhibition Chemical procurement quality control

Positional Isomer Differentiation: Ortho-Cl vs. Meta-Cl vs. Para-Chloro Substitution Patterns in C₁₅H₁₅ClN₂O₃S Isomers

Within the C₁₅H₁₅ClN₂O₃S isomer family, the position of the chlorine atom on the benzamide ring creates at least three distinguishable compounds with distinct CAS numbers: the target compound (2-chloro, ortho), 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (meta-chloro, CAS 25206-95-5), and 4-chloro-N-[4-(dimethylsulfamoyl)phenyl]benzamide (para-chloro with dimethylsulfamoyl, CAS 89565-18-4) [1]. Additionally, 2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]benzamide (CAS not assigned in PubChem, CID 5359275) introduces a methyl branch at the α-carbon, altering the linker geometry between the benzamide and sulfamoylphenyl moieties [2]. In the sulfamoylbenzamide Cathepsin D inhibitor series, the benchmark N-(3-chlorophenyl)-2-sulfamoylbenzamide achieved an IC₅₀ of 1.25 μM, whereas analogs with different chloro positions showed reduced potency (other tested sulfamoylbenzamides: IC₅₀ range 1.25–2.0 μM), demonstrating that chlorine position is not interchangeable for target potency [3]. The target compound's ortho-chloro configuration places the chlorine in proximity to the amide carbonyl, potentially influencing the amide bond conformation and H-bonding network relative to meta- or para-substituted isomers [4].

Positional isomerism Chloro substitution SAR Benzamide derivatives Chemical identity verification

Sulfamoyl Substituent Differentiation: N-Ethyl vs. N-Methyl vs. N-Phenyl Effects on h-NTPDase Isoform Selectivity

In the 2023 h-NTPDase inhibitor study by Zaigham et al., sulfamoyl benzamide derivatives with varying sulfamoyl substituents exhibited differential isoform selectivity profiles [1]. The N-cyclopropylsulfamoyl derivative 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) selectively blocked h-NTPDase8 with IC₅₀ = 0.28 ± 0.07 μM, while the N-benzylsulfamoyl analog 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) preferentially inhibited h-NTPDase2 at sub-micromolar concentrations [1]. The target compound's N-ethylsulfamoyl group represents an intermediate steric and lipophilic profile between the smaller N-methyl and larger N-cyclopropyl or N-benzyl substituents. This intermediate character is supported by carbonic anhydrase II structural biology: N-ethyl-4-sulfamoylbenzamide (PDB: 3RYV, resolution 1.2 Å) demonstrated that the ethyl group occupies a defined hydrophobic pocket, with binding thermodynamics characterized by isothermal titration calorimetry [2]. The target compound adds an ortho-chloro substituent absent in the PDB structure, which may further modulate binding through steric and electronic effects on the benzamide ring .

Sulfamoyl substitution SAR h-NTPDase inhibition Isoform selectivity Ectonucleotidase inhibitors

Sulfamoylbenzamide Class Antiviral Potential: HBV Capsid Assembly Modulation as an Emerging Application Vertical

Sulfamoylbenzamide (SBA) derivatives have been validated as capsid assembly modulators (CAMs) for hepatitis B virus, a target class with no currently approved drugs [1]. In the 2017 European Journal of Medicinal Chemistry study, 27 sulfamoylbenzamide derivatives were synthesized and evaluated; several analogs exhibited sub-micromolar anti-HBV activity with significant reduction of HBeAg secretion and cccDNA levels in a reporter cell-based assay [2]. More recently, compounds KR019 and KR026 (sulfamoylbenzamide-based CAMs) were shown to inhibit HBV replication by inducing the formation of genome-free capsids [3]. The target compound, containing both the 2-chlorobenzamide and N-ethylsulfamoyl pharmacophores identified as privileged in the SBA CAM series, occupies a distinct chemical space within this class: the ortho-chloro substituent is a recurring feature among active HBV CAM SBAs, while the N-ethyl group on sulfamoyl provides a lipophilic handle that can be exploited for further optimization . No direct anti-HBV EC₅₀ data are publicly available for this specific compound, placing it as a structurally enabled but unvalidated candidate within this application vertical.

HBV capsid assembly Antiviral drug discovery Sulfamoylbenzamide CAMs cccDNA reduction

Physicochemical Differentiation: Calculated logP and H-Bond Donor/Acceptor Profile vs. Close Analogs

Physicochemical property calculations differentiate the target compound from close analogs in ways that impact solubility, permeability, and formulation strategy. The target compound has a calculated clogP of 3.62 and a topological polar surface area (TPSA) of 55.57 Ų, with 4 rotatable bonds, 2 H-bond donors (sulfamoyl NH and amide NH), and 4 H-bond acceptors (sulfonamide O atoms and amide carbonyl) [1]. In comparison, the non-chlorinated analog N-[4-(ethylsulfamoyl)phenyl]benzamide (MW 304.4) has a lower clogP (~2.9 estimated), while the dimethylsulfamoyl analog 4-chloro-N-[4-(dimethylsulfamoyl)phenyl]benzamide (CAS 89565-18-4) has only 1 H-bond donor (amide NH only, as sulfamoyl NH is replaced by N,N-dimethyl) and 3 rotatable bonds, potentially conferring higher membrane permeability . The CCG-232964 isomer has a carboxylic acid group (additional H-bond donor) and a calculated TPSA of ~110 Ų, approximately double that of the target compound, predicting significantly different oral absorption characteristics [2]. These property differences are directly relevant when selecting compounds for permeability-limited assays or when formulating for in vivo studies where solubility and absorption are critical parameters [3].

Physicochemical properties logP H-bond donors/acceptors Drug-likeness Permeability prediction

Recommended Research and Procurement Application Scenarios for 2-Chloro-N-[4-(ethylsulfamoyl)phenyl]benzamide Based on Comparative Evidence


Chemical Biology Probe Development Targeting h-NTPDase Isoforms

The N-ethylsulfamoyl substitution on the target compound offers a sterically intermediate profile between N-methyl (minimal steric bulk) and N-cyclopropyl (h-NTPDase8-selective, IC₅₀ = 0.28 μM) or N-benzyl (h-NTPDase2-selective) analogs described by Zaigham et al. (2023) [1]. Procure this compound for isoform selectivity profiling against h-NTPDase1, -2, -3, and -8 to determine whether the N-ethyl group confers a unique selectivity signature not observed with other N-alkyl variants. The ortho-chloro substituent provides an additional point of SAR differentiation from the published series, which primarily explored substituents at the 5-position of the benzamide ring [1]. Pair with the non-chlorinated analog N-[4-(ethylsulfamoyl)phenyl]benzamide as a negative control to isolate the contribution of the chlorine atom to potency and selectivity.

Hepatitis B Virus Capsid Assembly Modulator (CAM) Screening Library Expansion

Sulfamoylbenzamide-based CAMs represent a validated but underexploited antiviral strategy with no approved drugs targeting the HBV capsid assembly process [2]. The target compound contains the 2-chlorobenzamide pharmacophore recurrent in published SBA CAM leads, combined with an N-ethylsulfamoyl group that is structurally distinct from the N-methyl, N-cyclopropyl, or unsubstituted sulfamoyl variants in the 2017 EJMC series and the 2021 ACS Med. Chem. Lett. compounds 3 and 8 [2][3]. Procure for inclusion in focused CAM screening libraries, with the recommendation to establish anti-HBV EC₅₀ in HepG2.2.15 cells and assess cccDNA modulation via HBeAg reporter assay, using the published SBA leads as benchmarking controls. The intermediate clogP (3.62) and dual H-bond donor profile suggest adequate cell permeability for intracellular target engagement [4].

Analytical Reference Standard for Isomer Discrimination in Chemical Procurement Quality Control

Given that at least five distinct compounds share the molecular formula C₁₅H₁₅ClN₂O₃S (MW 338.81) including CCG-232964 (CAS 2349373-70-0), 3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 25206-95-5), and 4-chloro-N-[4-(dimethylsulfamoyl)phenyl]benzamide (CAS 89565-18-4), this compound serves as a critical reference standard for analytical method development . Procure characterized material (≥95% purity by HPLC, with ¹H-NMR, ¹³C-NMR, and HRMS certificate) to establish retention time, mass spectral fingerprint, and NMR resonance assignments that unambiguously differentiate it from its isomers. This is essential for QC release testing when ordering any C₁₅H₁₅ClN₂O₃S compound, as supplier misidentification of isomers has been documented across chemical vendor catalogs. Use InChIKey VWGMYBHXLOROND-UHFFFAOYSA-N as the primary database-independent identifier for cross-referencing [5].

Scaffold-Hopping Starting Point for Carbonic Anhydrase Inhibitor Design

The N-ethyl-4-sulfamoylbenzamide substructure is a validated carbonic anhydrase II ligand, with the ethyl group occupying a defined hydrophobic pocket as revealed by the 1.2 Å co-crystal structure PDB 3RYV [6]. The target compound extends this scaffold by introducing an ortho-chloro substituent on the benzamide ring, which is predicted to interact with a different region of the CA II active site. Procure for CA II inhibition screening (stopped-flow CO₂ hydration assay) to determine whether the 2-chloro modification enhances affinity or alters isoform selectivity (CA I, II, VII, IX, XII) relative to the parent N-ethyl-4-sulfamoylbenzamide. The calculated clogP of 3.62 and TPSA of 55.57 Ų indicate favorable physicochemical properties for lead optimization [4]. Use the parent compound (PDB 3RYV ligand) as the direct comparator for SAR interpretation.

Quote Request

Request a Quote for 2-chloro-N-[4-(ethylsulfamoyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.